molecular formula C10H16N2 B6252629 [(1R)-2-amino-1-phenylethyl]dimethylamine CAS No. 847696-17-7

[(1R)-2-amino-1-phenylethyl]dimethylamine

Cat. No.: B6252629
CAS No.: 847696-17-7
M. Wt: 164.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R)-2-amino-1-phenylethyl]dimethylamine is an organic compound that features a phenylethylamine backbone with a dimethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-2-amino-1-phenylethyl]dimethylamine can be achieved through several methods. One common approach involves the reductive amination of phenylacetaldehyde with dimethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . This reaction typically occurs in a solvent like dichloromethane or tetrahydrofuran, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[(1R)-2-amino-1-phenylethyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert imines back to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenylethylamine backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenylacetamide, while reduction with sodium borohydride can regenerate the original amine.

Scientific Research Applications

Chemistry

In chemistry, [(1R)-2-amino-1-phenylethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms.

Biology

In biological research, this compound can serve as a ligand for studying receptor interactions and signaling pathways. Its structural similarity to naturally occurring neurotransmitters allows it to be used in studies of neural activity and brain function.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, especially for conditions related to the central nervous system.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of [(1R)-2-amino-1-phenylethyl]dimethylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its interaction with neurotransmitter receptors can affect signal transduction and neural communication .

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A naturally occurring compound with a similar backbone but lacking the dimethylamine substituent.

    N,N-Dimethylphenylethylamine: A compound with a similar structure but different substitution pattern.

Uniqueness

[(1R)-2-amino-1-phenylethyl]dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of reactions and interact with biological targets makes it a versatile and valuable compound in research and industry.

Properties

CAS No.

847696-17-7

Molecular Formula

C10H16N2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.